6,7-Dimethoxyisochroman

Green Chemistry Heterocyclic Synthesis Process Chemistry

6,7-Dimethoxyisochroman (CAS: 13267-99-7) is a bicyclic heterocycle of the isochroman family, defined by a benzopyran backbone with methoxy substituents at the 6- and 7-positions. This substitution pattern distinguishes it from the parent isochroman and other alkoxy variants, conferring distinct electronic properties and reactivity profiles essential in medicinal chemistry.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B13684240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyisochroman
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2COCCC2=C1)OC
InChIInChI=1S/C11H14O3/c1-12-10-5-8-3-4-14-7-9(8)6-11(10)13-2/h5-6H,3-4,7H2,1-2H3
InChIKeyJINFBVKWRTXLMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyisochroman Procurement: Core Scaffold Profile and Basic Data


6,7-Dimethoxyisochroman (CAS: 13267-99-7) is a bicyclic heterocycle of the isochroman family, defined by a benzopyran backbone with methoxy substituents at the 6- and 7-positions [1]. This substitution pattern distinguishes it from the parent isochroman and other alkoxy variants, conferring distinct electronic properties and reactivity profiles essential in medicinal chemistry [2]. It is a stable, crystalline solid with a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol, serving primarily as a versatile intermediate rather than a final bioactive compound [1][3].

Why 6,7-Dimethoxyisochroman Cannot Be Casually Replaced by Other Isochroman Analogs


Generic substitution within the isochroman family fails due to the profound impact of the 6,7-dimethoxy substitution on key properties that govern successful downstream synthesis. Unlike the unsubstituted isochroman or mono-methoxy variants, the specific electronic and steric environment created by the two methoxy groups directly controls the regioselectivity and yield of critical reactions like the oxa-Pictet-Spengler cyclization [1]. This core scaffold is the validated gateway to high-affinity dopamine D1 ligands, where even minor changes (e.g., replacing methoxy with hydroxy) invert pharmacological selectivity [2]. The quantitative evidence below details the specific, measurable dimensions where this substitution pattern creates a decisive functional advantage, making it a non-interchangeable chemical intermediate [3].

6,7-Dimethoxyisochroman Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Efficiency: Superior Yields in Eco-Friendly Oxa-Pictet-Spengler Cyclization

The 6,7-dimethoxy substitution pattern on the phenethyl alcohol precursor enables an efficient 'on-water' oxa-Pictet-Spengler cyclization to generate 1-aryl derivatives, a reaction that is faster, cleaner, and higher-yielding compared to traditional organic solvent methods and fails for non-activated analogs [1]. While the paper primarily explores the scope of 1-aryl derivatives, the core 6,7-dimethoxyisochroman is the essential product from this reaction when formaldehyde or its equivalent is used, demonstrating the synthetic advantage of this specific scaffold [1].

Green Chemistry Heterocyclic Synthesis Process Chemistry

Conformational Control: Defined Non-Planar Geometry Influencing Receptor Binding

X-ray crystallographic analysis of related 6,7-dimethoxyisochromans reveals a distinct non-planar, half-boat conformation of the pyran ring, characterized by specific puckering parameters (QT ≈ 0.571 Å, θ ≈ 115.2°) [1]. This contrasts sharply with the planar or more flexible conformations observed in analogous tetrahydroisoquinolines (the nitrogen-containing counterpart), dictating a unique spatial orientation of substituents critical for receptor subtype selectivity [2].

Structural Biology Medicinal Chemistry X-ray Crystallography

Electronic Modulation: Methoxy-Induced Shifts Governing Reactivity and Pharmacophore Recognition

The methoxy groups at positions 6 and 7 create a unique electronic environment on the aromatic ring, directly evidenced by distinct proton NMR shifts. The aromatic protons of the dimethoxy scaffold resonate between δ 6.29 and 7.44 ppm, a region distinct from the upfield shifts of unsubstituted isochroman (δ 7.0-7.2 ppm) and the downfield shifts of 6,7-dihydroxyisochroman (δ 6.5-6.8 ppm) [1]. This directly impacts the scaffold's reactivity and its electronic complementarity with biological targets.

Physical Organic Chemistry Spectroscopy Drug Design

Precursor to High-Affinity D1 Ligands: SAR-Guided Functionalization

Structure-activity relationship (SAR) studies on 1-(aminomethyl)isochromans reveal a strict potency hierarchy for D1 receptor antagonism at the 6-position: OH > Br > H > OMe [1]. The 6,7-dimethoxyisochroman scaffold therefore occupies a specific, quantifiable position in this continuum. It is a less potent D1 antagonist compared to the 6-hydroxy analog but critically serves as the robust, divergeable precursor to the 6-hydroxy final compound following demethylation, while the 6-H analog is a synthetic dead-end for creating potent ligands.

Dopamine Receptors Neuropharmacology Ligand Design

Versatile Intermediate for Multifunctional Anti-Alzheimer's Agents

The 6,7-dimethoxy substitution directly enables the synthesis of highly potent, dual-site acetylcholinesterase (AChE) inhibitors. Compound 10a, a derivative of 6,7-dimethoxyisochroman-4-one, exhibits an IC50 of 21.1 ± 0.8 nM against AChE, a level of potency directly attributable to the scaffold's ability to engage both the catalytic (CAS) and peripheral (PAS) anionic sites of the enzyme [1]. This dual-binding mechanism is a proven strategy for disease-modifying effects in Alzheimer's, mimicking the action of donepezil.

Alzheimer's Disease Acetylcholinesterase Multitarget Drugs

Optimal Scientific and Industrial Use Cases for 6,7-Dimethoxyisochroman Based on Evidence


D1-Selective Dopamine Receptor Ligand Development Programs

Use as the core scaffold for synthesizing D1-selective antagonists or agonists. As established by Michaelides et al., the 6,7-dimethoxy pattern enables a traceless activation pathway to the critical 6-hydroxy pharmacophore. Procuring this specific scaffold is mandatory for research programs aiming to replicate the >100-fold selectivity for D1 receptors achieved by this class, a functional profile unattainable with tetrahydroisoquinoline or chroman analogs [1].

Synthesis of Multitarget-Directed Ligands for Alzheimer's Disease

Utilize 6,7-dimethoxyisochroman-4-one (a direct derivative) as the precursor for creating dual CAS/PAS acetylcholinesterase inhibitors. The evidence shows that this specific substitution pattern facilitates the key molecular interactions required for dual-site binding and potent AChE inhibition (IC50 of 21.1 nM), providing a validated starting point for exploring disease-modifying anti-Alzheimer's agents [2].

Exploration of Plant Growth Regulation in Agrochemical Research

Synthesize 1-substituted-6,7-dimethoxyisochroman-3-ones for systematic plant growth regulator screening. Research on tobacco models has shown that this compound class can strongly inhibit vegetative growth without affecting developmental protein patterns, a selective phenotypic effect directly linked to the 6,7-dimethoxy substitution on the isochroman-3-one core [3].

Green Chemistry-Focused Heterocyclic Library Generation

Employ the 6,7-dimethoxyisochroman scaffold in 'on-water' oxa-Pictet-Spengler reactions for the rapid, high-yielding, and environmentally benign generation of diverse 1-aryl isochroman libraries for phenotypic or target-based screening. The high efficiencies and mild conditions reported are specifically enabled by the electron-rich dimethoxy substitution pattern [4].

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